methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride
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Overview
Description
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring. This compound is often used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride typically involves the reaction of 1-methylpiperidin-4-amine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate: This compound is similar but lacks the dihydrochloride salt form.
1-Methylpiperidin-4-amine: A precursor in the synthesis of the target compound.
Piperidine derivatives: Various piperidine-based compounds share structural similarities and are used in similar applications.
Uniqueness
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
2648948-54-1 |
---|---|
Molecular Formula |
C9H20Cl2N2O2 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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